molecular formula C13H14FN3O3S B2450044 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride CAS No. 2249169-08-0

2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride

Cat. No. B2450044
M. Wt: 311.33
InChI Key: TZPNXGCLAPCVIN-UHFFFAOYSA-N
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Description

2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride, also known as OPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. OPAF is a sulfonyl fluoride derivative that has been synthesized and studied for its mechanism of action and physiological effects.

Mechanism Of Action

2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride works by irreversibly binding to the active site of serine proteases, which prevents the enzymes from functioning properly. This inhibition of serine proteases can lead to a decrease in blood clotting, inflammation, and immune response. The mechanism of action of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been studied using X-ray crystallography and other biochemical techniques.

Biochemical And Physiological Effects

2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to have anti-inflammatory effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride in lab experiments is its specificity for serine proteases. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride can be used to selectively inhibit the activity of these enzymes, which can be useful in studying their role in various biological processes. However, one limitation of using 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride is its irreversibility. Once 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride binds to the active site of an enzyme, it cannot be removed. This can make it difficult to study the effects of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride on enzyme activity over time.

Future Directions

There are several future directions for research involving 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride. One area of interest is the development of new labeling reagents for proteins and peptides. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has shown promise in this area, but further research is needed to optimize its use as a labeling reagent. Another area of interest is the development of new inhibitors for serine proteases. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to be effective in inhibiting several serine proteases, but there is still a need for more specific and potent inhibitors. Finally, 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride could be studied for its potential therapeutic applications. Its anti-inflammatory effects and ability to inhibit serine proteases could make it a useful drug candidate for conditions such as arthritis and cancer.

Synthesis Methods

2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzylamine with pyrimidine-2,4-dione to form 2-[3-(2-aminobenzyl)pyrimidin-4-ylamino]ethanol. The second step involves the reaction of the intermediate product with sulfonyl fluoride to form 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride. The synthesis of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in blood clotting, inflammation, and immune response. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has also been studied for its potential use as a labeling reagent for proteins and peptides.

properties

IUPAC Name

2-[3-[(2-oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c14-21(19,20)8-6-15-12-4-1-3-11(9-12)10-17-7-2-5-16-13(17)18/h1-5,7,9,15H,6,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPNXGCLAPCVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCS(=O)(=O)F)CN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride

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